(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions. This compound features a chiral center at the third carbon of the butanoic acid backbone (S-configuration) and a 2-(trifluoromethyl)phenyl substituent at the fourth position. The trifluoromethyl group enhances hydrophobicity and may influence electronic properties, making the molecule suitable for applications in medicinal chemistry and bioconjugation .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)23-12-6-1-7-16(23)13-17(14-24(31)32)30-25(33)34-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,30,33)(H,31,32)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHLUOQJPWBMSQ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301123763 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301123763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-75-3 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301123763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It is known that in some solutions, the compound can isomerize, forming a corresponding 3-hydroxybenzoxaborole. This suggests that the compound may interact with its targets through a process of isomerization.
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid, commonly referred to as Fmoc-Asp(OH)-OtBu, is a derivative of aspartic acid modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and synthesized derivatives.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 405.42 g/mol. The structure features a fluorenyl group that enhances stability and solubility, making it suitable for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H22F3N1O4 |
| Molecular Weight | 405.42 g/mol |
| CAS Number | Not specified |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The Fmoc group serves as a protective moiety during synthesis but can also influence the compound's binding affinity to biological targets.
- Enzyme Inhibition : Research indicates that similar fluorenyl derivatives exhibit inhibitory effects on enzymes such as butyrylcholinesterase (BuChE), which is crucial in neurodegenerative diseases like Alzheimer's . The binding interactions are enhanced by the structural conformation provided by the fluorenyl group.
- Antimicrobial Activity : Fluorenone derivatives have shown promising antimicrobial properties against various pathogens, including resistant strains of bacteria . The introduction of electron-withdrawing groups, such as trifluoromethyl, has been linked to increased potency against Gram-positive and Gram-negative bacteria.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of several fluorenone derivatives, including those structurally similar to this compound). The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Enzyme Inhibition
In another investigation focused on BuChE inhibitors, compounds derived from fluorenes were synthesized and tested for their inhibitory effects. The study highlighted that the S enantiomer exhibited a significantly lower IC50 value compared to its R counterpart, indicating higher efficacy in enzyme inhibition . This suggests that this compound may possess similar properties.
Research Findings
Research findings indicate that the structural modifications introduced by the Fmoc group and trifluoromethyl substitution enhance the biological activity of this compound:
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is in the synthesis of peptides. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences. This method is crucial for developing peptide-based therapeutics, including hormones and enzyme inhibitors.
Drug Development
Research has indicated that compounds incorporating trifluoromethyl groups exhibit enhanced biological activity and improved pharmacokinetic properties. For instance, studies have shown that peptides synthesized with this compound demonstrate increased potency against specific targets, such as receptors involved in metabolic disorders .
Anticancer Research
Recent investigations have explored the potential of Fmoc-protected peptides in anticancer therapies. The incorporation of this compound into peptide sequences has been linked to enhanced apoptosis in cancer cells due to improved binding affinity to tumor-associated receptors .
Enzyme Inhibition
Studies have demonstrated that peptides containing this compound can act as effective enzyme inhibitors. For example, research highlighted its role in inhibiting proteases involved in cancer metastasis, suggesting a therapeutic pathway for cancer treatment .
Antimicrobial Activity
There is emerging evidence that compounds like this compound exhibit antimicrobial properties. Peptides synthesized with this compound have shown activity against various bacterial strains, indicating its potential use in developing new antibiotics .
Case Studies
Comparison with Similar Compounds
Structural Isomers with Varying Trifluoromethyl Substituent Positions
The positional isomerism of the trifluoromethyl group on the phenyl ring significantly impacts physicochemical and biological properties:
Key Observations :
- Solubility : Meta-substituted analogs (e.g., CAS 270065-78-6) are often provided in DMSO solutions for research, suggesting higher solubility in polar aprotic solvents compared to ortho/para isomers .
- Biological Activity : Positional isomerism can alter interactions with biological targets. For example, analogs with para-substituted aromatic groups may exhibit improved binding to hydrophobic enzyme pockets .
Backbone-Modified Analogs
Variations in the amino acid backbone influence hydrophobicity and synthetic utility:
Key Observations :
- Conformational Flexibility: Methylation of the amino group (CAS 882183-85-9) restricts backbone rotation, favoring specific secondary structures in peptides .
Key Observations :
- Antiviral Potential: Piroxicam analogs demonstrate low micromolar activity against HIV, suggesting that Fmoc-protected scaffolds could be optimized for antiviral drug discovery .
- Natural Product Analogs: Lankacidin C derivatives from Pseudomonas exhibit structural novelty, highlighting the role of Fmoc-like groups in natural product biosynthesis .
Preparation Methods
Synthesis of (S)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic Acid
The β-amino acid core is synthesized through a Mannich reaction or enantioselective catalytic hydrogenation of α,β-unsaturated esters. For example:
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Mannich Reaction :
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React 2-(trifluoromethyl)benzaldehyde with ethyl acrylate and ammonium acetate in acetic acid.
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Yield: ~60–70% after recrystallization.
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Catalytic Hydrogenation :
Fmoc Protection
The free amine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions:
Solid-Phase Peptide Synthesis (SPPS)
This method is preferred for large-scale production and combinatorial chemistry:
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Resin Loading :
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Use Wang resin pre-loaded with a photolabile linker.
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Coupling :
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Activate the β-amino acid with HOBt/EDCI in DMF.
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Couple to the resin-bound peptide chain for 2 hours.
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Fmoc Deprotection :
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Treat with 20% piperidine in DMF to remove the Fmoc group.
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Cleavage :
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Release the product using trifluoroacetic acid (TFA)/H2O (95:5).
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Optimization Challenges
Stereochemical Control
The ortho-substituted trifluoromethyl group induces steric hindrance, complicating asymmetric synthesis. Solutions include:
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Chiral Auxiliaries : Use (R)- or (S)-phenylglycinol to direct stereochemistry during β-lactam formation.
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Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters to isolate the (S)-enantiomer.
Solubility Issues
The trifluoromethyl group reduces solubility in polar solvents. Mitigation strategies:
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Co-solvents : Add 10–20% dichloromethane (DCM) to DMF mixtures.
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Temperature Control : Conduct reactions at 40–50°C to enhance dissolution.
Comparative Analysis of Synthetic Methods
| Parameter | Stepwise Synthesis | SPPS |
|---|---|---|
| Yield | 60–70% | 85–90% |
| Purity | 90–95% | >95% |
| Stereocontrol | Moderate | High |
| Scalability | Limited | High |
| Cost | Low | Moderate |
Characterization Data
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¹H NMR (400 MHz, CDCl3): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (m, 1H, CF3-ArH), 4.40 (m, 1H, CH-NH), 3.05 (t, 2H, CH2-CO2H).
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HPLC : Retention time = 12.3 min (C18 column, acetonitrile/H2O gradient).
Industrial-Scale Considerations
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Continuous Flow Reactors : Improve mixing and heat transfer for Mannich reactions.
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Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) to reduce environmental impact.
Emerging Methodologies
Q & A
Advanced Question
- NMR : H/C NMR identifies regiochemical placement of the trifluoromethyl group and Fmoc protection. F NMR confirms CF integrity .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve enantiomeric impurities, with ESI-MS verifying molecular weight (±2 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities but requires high-purity crystals grown via slow vapor diffusion (hexane/ethyl acetate) .
How should researchers address contradictory data regarding the compound’s stability under acidic conditions?
Advanced Question
While SDS reports stability under ambient conditions , preliminary data suggest Fmoc group hydrolysis at pH < 3. To reconcile:
- Perform accelerated stability studies (40°C/75% RH for 6 weeks) with LC-MS monitoring.
- Use buffered solutions (pH 5–7) for reactions to minimize degradation . Conflicting data may arise from batch-specific impurities; thus, quantify residual acids via titration .
What biological activities can be hypothesized based on structural analogs of this compound?
Advanced Question
Analogous Fmoc-protected compounds exhibit:
- Antimicrobial Activity : Via membrane disruption (e.g., phenylthio derivatives in ).
- Enzyme Inhibition : The trifluoromethyl group may inhibit proteases through hydrophobic binding .
- Cellular Uptake : Fluorinated aromatic groups enhance blood-brain barrier penetration in preclinical models . Validate hypotheses using SPR binding assays and MIC testing against Gram-positive pathogens .
How can computational modeling predict this compound’s interaction with biological targets?
Advanced Question
- Molecular Docking : Use AutoDock Vina to simulate binding to protease active sites (e.g., HIV-1 protease). The CF group’s electronegativity may form halogen bonds with lysine residues .
- QSAR Models : Correlate substituent lipophilicity (ClogP) with cytotoxicity using published analogs .
- MD Simulations : Assess conformational stability of the butanoic acid backbone in aqueous environments .
What challenges arise when scaling up synthesis from milligram to gram quantities?
Advanced Question
- Purity Control : Recrystallization yields drop >1 g due to increased impurity carryover. Switch from column chromatography to flash distillation for intermediates .
- Exothermic Reactions : Mitigate using jacketed reactors with controlled cooling during Fmoc coupling .
- Solvent Recovery : DMF recycling via fractional distillation reduces costs but requires purity verification via Karl Fischer titration .
What are the potential degradation products of this compound under thermal stress, and how can they be identified?
Advanced Question
Thermogravimetric analysis (TGA) reveals mass loss at >150°C, suggesting:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
